![molecular formula C20H22N4O5 B4076370 N-[2-(4-morpholinyl)ethyl]-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B4076370.png)
N-[2-(4-morpholinyl)ethyl]-2-[(3-nitrobenzoyl)amino]benzamide
Overview
Description
N-[2-(4-morpholinyl)ethyl]-2-[(3-nitrobenzoyl)amino]benzamide, commonly known as NBDHEX, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It was first synthesized by researchers at the University of Manchester in 2005 and has since been the subject of numerous scientific studies.
Mechanism of Action
The mechanism of action of NBDHEX involves the inhibition of a protein called hexokinase II (HKII). HKII is an enzyme that plays a key role in the metabolism of cancer cells, allowing them to produce energy even under conditions of low oxygen levels. By inhibiting HKII, NBDHEX disrupts the energy production process of cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, NBDHEX has also been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, NBDHEX has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using NBDHEX in lab experiments is its specificity for HKII. This allows researchers to study the effects of inhibiting HKII on cancer cell growth and metabolism. However, one limitation of NBDHEX is its relatively low potency, which may limit its effectiveness in certain experiments.
Future Directions
There are several potential future directions for research on NBDHEX. One area of interest is the development of more potent derivatives of the compound. Additionally, researchers may investigate the use of NBDHEX in combination with other cancer therapies to enhance its effectiveness. Finally, further studies may be conducted to explore the potential anti-inflammatory effects of NBDHEX in the treatment of inflammatory diseases.
Scientific Research Applications
NBDHEX has been shown to have potential as a therapeutic agent in the treatment of cancer. It has been found to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, NBDHEX has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-[(3-nitrobenzoyl)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c25-19(15-4-3-5-16(14-15)24(27)28)22-18-7-2-1-6-17(18)20(26)21-8-9-23-10-12-29-13-11-23/h1-7,14H,8-13H2,(H,21,26)(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDNGKWWFGRFKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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